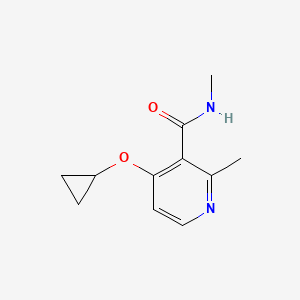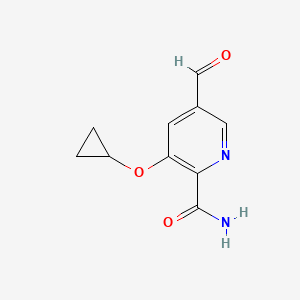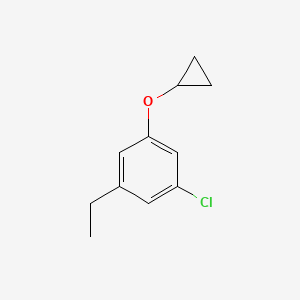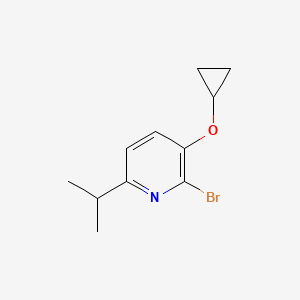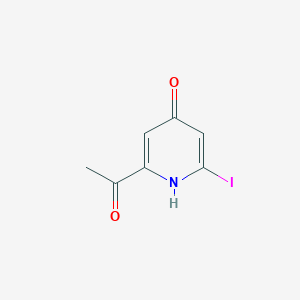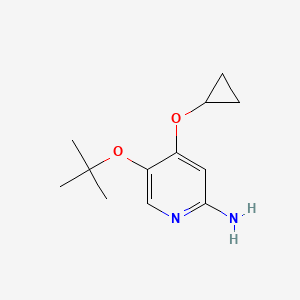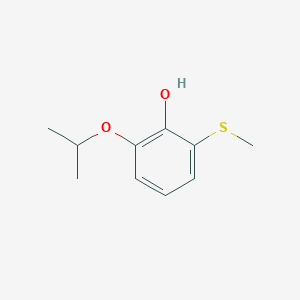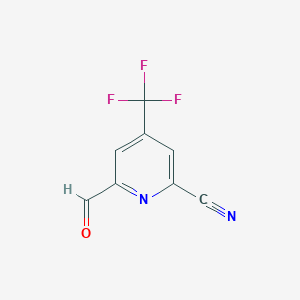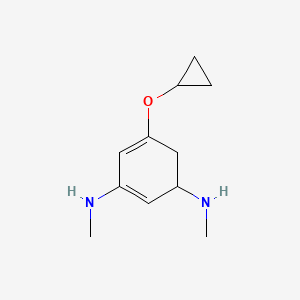
5-Cyclopropoxy-N1,N3-dimethylcyclohexa-1,5-diene-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Cyclopropoxy-N1,N3-dimethylcyclohexa-1,5-diene-1,3-diamine is an organic compound with the molecular formula C11H18N2O This compound is characterized by the presence of a cyclopropoxy group attached to a cyclohexa-1,5-diene ring, with two dimethylamino groups at positions 1 and 3
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-N1,N3-dimethylcyclohexa-1,5-diene-1,3-diamine typically involves the following steps:
Formation of the Cyclohexa-1,5-diene Ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Cyclopropoxy Group: The cyclopropoxy group can be introduced via a nucleophilic substitution reaction using cyclopropyl alcohol and an appropriate leaving group.
Dimethylation of the Amino Groups: The final step involves the dimethylation of the amino groups at positions 1 and 3 using methyl iodide in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-Cyclopropoxy-N1,N3-dimethylcyclohexa-1,5-diene-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropoxy group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products Formed
Oxidation: Formation of cyclohexa-1,5-diene-1,3-dione derivatives.
Reduction: Formation of cyclohexa-1,5-diene-1,3-diamine derivatives.
Substitution: Formation of substituted cyclohexa-1,5-diene derivatives.
Applications De Recherche Scientifique
5-Cyclopropoxy-N1,N3-dimethylcyclohexa-1,5-diene-1,3-diamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 5-Cyclopropoxy-N1,N3-dimethylcyclohexa-1,5-diene-1,3-diamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Cyclopropoxy-N1,N3-dimethylcyclohexa-1,5-diene-1,3-diamine: shares structural similarities with other cyclohexa-1,5-diene derivatives, such as:
Uniqueness
- The presence of the cyclopropoxy group and the specific positioning of the dimethylamino groups confer unique chemical and biological properties to this compound, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C11H18N2O |
|---|---|
Poids moléculaire |
194.27 g/mol |
Nom IUPAC |
5-cyclopropyloxy-1-N,3-N-dimethylcyclohexa-1,5-diene-1,3-diamine |
InChI |
InChI=1S/C11H18N2O/c1-12-8-5-9(13-2)7-11(6-8)14-10-3-4-10/h5-6,9-10,12-13H,3-4,7H2,1-2H3 |
Clé InChI |
ZQQMVJDPYNCYSW-UHFFFAOYSA-N |
SMILES canonique |
CNC1CC(=CC(=C1)NC)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


